molecular formula C10H5F3IN B13678659 8-Iodo-5-(trifluoromethyl)quinoline

8-Iodo-5-(trifluoromethyl)quinoline

Katalognummer: B13678659
Molekulargewicht: 323.05 g/mol
InChI-Schlüssel: XCJGAPWDMGQJBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Iodo-5-(trifluoromethyl)quinoline is a fluorinated quinoline derivative known for its unique chemical properties and potential applications in various scientific fields. The quinoline ring system, which is the core structure of this compound, is a heterocyclic aromatic organic compound with a wide range of biological activities. The incorporation of iodine and trifluoromethyl groups into the quinoline structure enhances its reactivity and biological activity, making it a valuable compound for research and industrial applications .

Vorbereitungsmethoden

The synthesis of 8-Iodo-5-(trifluoromethyl)quinoline typically involves several steps, including halogenation and trifluoromethylation reactions. One common method involves the reaction of 3-iodo-5-fluoro-8-chloroquinoline with trifluoromethylsilane (CF₃SiH₃), potassium fluoride (KF), and copper(I) iodide (CuI) in 1-methyl-2-pyrrolidinone (NMP) solvent. This reaction proceeds smoothly, leading to the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents.

Analyse Chemischer Reaktionen

8-Iodo-5-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with arylboronic acids can yield aryl-substituted quinolines.

Wissenschaftliche Forschungsanwendungen

8-Iodo-5-(trifluoromethyl)quinoline has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique reactivity makes it valuable for developing new synthetic methodologies.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals

    Medicine: Research into its medicinal properties includes its use as an enzyme inhibitor and its potential for treating various diseases.

    Industry: The compound is used in the development of new materials, such as liquid crystals and dyes.

Wirkmechanismus

The mechanism of action of 8-Iodo-5-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The incorporation of fluorine and iodine atoms enhances its ability to interact with biological molecules, potentially inhibiting enzymes and disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

8-Iodo-5-(trifluoromethyl)quinoline can be compared with other fluorinated quinolines, such as:

  • 5,6,8-Trifluoroquinoline
  • 6-Trifluoromethyl-5,7,8-trifluoroquinoline
  • 3-Trifluoromethyl-5-fluoro-8-chloroquinoline

These compounds share similar structural features but differ in the position and number of fluorine and iodine atoms. The unique combination of substituents in this compound gives it distinct reactivity and biological activity, making it a valuable compound for specific applications .

Eigenschaften

Molekularformel

C10H5F3IN

Molekulargewicht

323.05 g/mol

IUPAC-Name

8-iodo-5-(trifluoromethyl)quinoline

InChI

InChI=1S/C10H5F3IN/c11-10(12,13)7-3-4-8(14)9-6(7)2-1-5-15-9/h1-5H

InChI-Schlüssel

XCJGAPWDMGQJBO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC(=C2N=C1)I)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.